
N-allyl-N'-(4-methoxyphenyl)-4-cyclohexene-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N'-(4-methoxyphenyl)-4-cyclohexene-1,2-dicarboxamide (also known as ALDA-1) is a small molecule that has been identified as a potential therapeutic agent for various diseases. It has been found to activate the enzyme aldehyde dehydrogenase 2 (ALDH2), which plays an important role in alcohol metabolism and oxidative stress.
Wirkmechanismus
ALDA-1 activates ALDH2 by binding to a specific site on the enzyme. This binding stabilizes the enzyme and increases its activity, leading to increased detoxification of reactive aldehydes and reduced oxidative stress. ALDA-1 has also been found to increase the expression of various antioxidant enzymes, which further reduces oxidative stress.
Biochemical and Physiological Effects:
ALDA-1 has been found to have various biochemical and physiological effects. It has been found to improve mitochondrial function and reduce oxidative stress in various cells and tissues. It has also been found to improve cardiac function and reduce infarct size in animal models of myocardial infarction. ALDA-1 has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
ALDA-1 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been extensively studied in various scientific research applications, making it a well-characterized compound. However, ALDA-1 also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has a short half-life in vivo, which can limit its efficacy in animal models.
Zukünftige Richtungen
There are several future directions for research on ALDA-1. One direction is to investigate its potential therapeutic effects in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. Another direction is to develop more potent and selective ALDH2 activators that have improved pharmacokinetic properties. Finally, it would be interesting to investigate the role of ALDA-1 in modulating the gut microbiome and its potential effects on human health.
Synthesemethoden
ALDA-1 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-methoxyphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with cyclohexene to form the corresponding amide. The final step involves the reaction of the amide with allyl bromide to form ALDA-1.
Wissenschaftliche Forschungsanwendungen
ALDA-1 has been extensively studied in various scientific research applications. It has been found to have potential therapeutic effects in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. ALDA-1 has been found to activate ALDH2, which plays an important role in the detoxification of reactive aldehydes and oxidative stress. It has also been found to improve mitochondrial function and reduce oxidative stress in various cells and tissues.
Eigenschaften
IUPAC Name |
2-N-(4-methoxyphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-12-19-17(21)15-6-4-5-7-16(15)18(22)20-13-8-10-14(23-2)11-9-13/h3-5,8-11,15-16H,1,6-7,12H2,2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPNCTPTERENTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(4-methoxyphenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

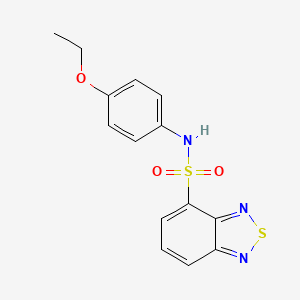
![methyl 4-[(3-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4984753.png)
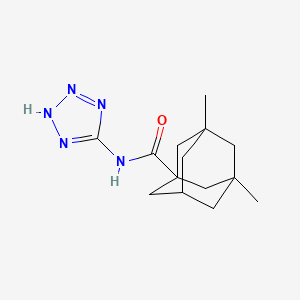
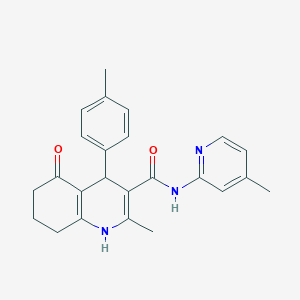
![N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide](/img/structure/B4984778.png)
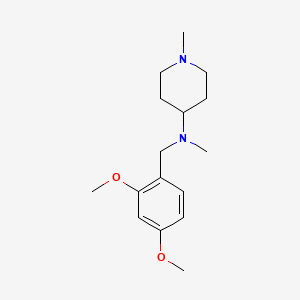
![8-[(4-chlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4984793.png)
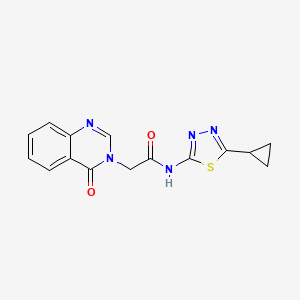
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4984805.png)

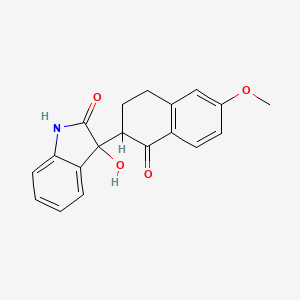
![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4984823.png)
![3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B4984828.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4984837.png)